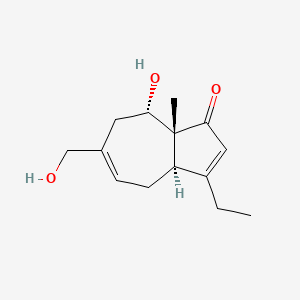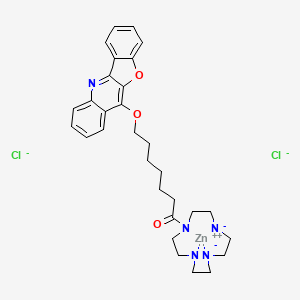
Zn(BQTC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zn(BQTC): , also known as Zinc(II) bis(quinoline-2-carboxylate), is a highly potent inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This compound causes significant damage to mtDNA and nDNA, disrupting mitochondrial and nuclear functions sequentially. Zn(BQTC) promotes apoptotic signaling pathways triggered by DNA damage and exhibits selective antiproliferative effects on certain cancer cells, making it a valuable compound for anticancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zn(BQTC) can be synthesized through a chemical method involving the reaction of zinc salts with quinoline-2-carboxylic acid under controlled conditions. The structural morphology and microstructure analysis of the synthesized materials are typically performed using techniques such as Fourier transform infrared spectroscopy (FTIR) and powder X-ray diffraction (XRD) .
Industrial Production Methods: Industrial production of Zn(BQTC) involves scaling up the laboratory synthesis methods. The process includes the preparation of zinc salts and quinoline-2-carboxylic acid in large quantities, followed by their reaction under optimized conditions to ensure high yield and purity. The final product is then purified and characterized using standard analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions: Zn(BQTC) undergoes various chemical reactions, including:
Oxidation: Zn(BQTC) can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: Zn(BQTC) can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quinoline derivatives, while reduction may produce reduced zinc complexes.
Aplicaciones Científicas De Investigación
Zn(BQTC) has a wide range of scientific research applications, including:
Chemistry: Zn(BQTC) is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its effects on mitochondrial and nuclear DNA, making it valuable for research on cellular processes and DNA damage.
Industry: Zn(BQTC) is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
Zn(BQTC) exerts its effects by inhibiting mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This inhibition causes severe damage to the DNA, disrupting mitochondrial and nuclear functions. The compound promotes the DNA damage-induced apoptotic signaling pathway, leading to cell death. Zn(BQTC) selectively targets certain cancer cells, making it a promising candidate for anticancer research .
Comparación Con Compuestos Similares
Zn(BTC): Zinc(II) bis(trimesic acid) is another zinc-based compound with similar structural properties but different applications.
Zn(BDC): Zinc(II) bis(benzenedicarboxylate) is used in various industrial and research applications.
Uniqueness of Zn(BQTC): Zn(BQTC) is unique due to its potent inhibitory effects on both mitochondrial and nuclear DNA, making it highly effective in promoting apoptotic pathways and exhibiting selective antiproliferative activity against certain cancer cells. This sets it apart from other similar compounds that may not have the same level of specificity and potency .
Propiedades
Fórmula molecular |
C30H36Cl2N5O3Zn-3 |
|---|---|
Peso molecular |
650.9 g/mol |
Nombre IUPAC |
zinc;1-(1-aza-4,7,10-triazanidacyclododec-1-yl)-7-([1]benzofuro[3,2-b]quinolin-11-yloxy)heptan-1-one;dichloride |
InChI |
InChI=1S/C30H36N5O3.2ClH.Zn/c36-27(35-20-18-32-16-14-31-15-17-33-19-21-35)13-3-1-2-8-22-37-29-23-9-4-6-11-25(23)34-28-24-10-5-7-12-26(24)38-30(28)29;;;/h4-7,9-12H,1-3,8,13-22H2;2*1H;/q-3;;;+2/p-2 |
Clave InChI |
LLMCVJDKYJGRAK-UHFFFAOYSA-L |
SMILES canónico |
C1C[N-]CCN(CC[N-]CC[N-]1)C(=O)CCCCCCOC2=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5O3.[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


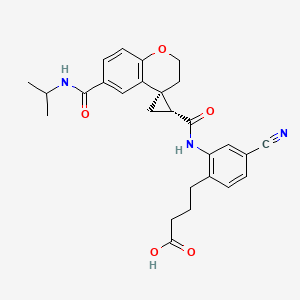
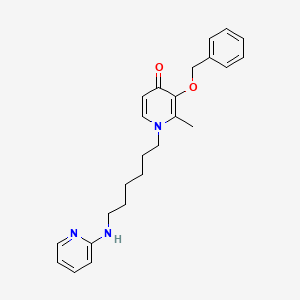

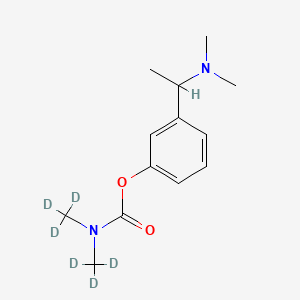
![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
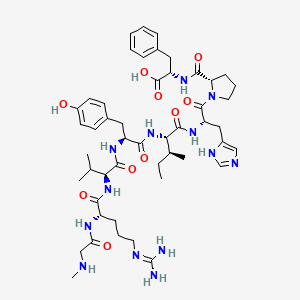




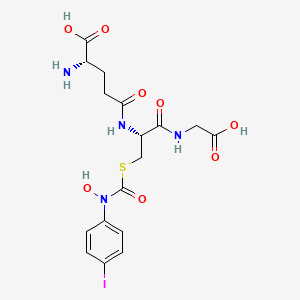

![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)
